

Image acquisition and reconstruction parameters for ATX-1905 PET

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Compound of Interest

Compound Name: ATX-1905

Cat. No.: B15573063

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Application Notes and Protocols for ATX-1905 PET Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for positron emission tomography (PET) imaging using the novel radiotracer [^{18}F]ATX-1905, which targets autotaxin (ATX). The protocols outlined below are designed for preclinical research in murine models, particularly for the investigation of diseases where ATX is implicated, such as pulmonary fibrosis and certain cancers.

Overview of [^{18}F]ATX-1905

[^{18}F]ATX-1905 is a fluorine-18 labeled PET ligand designed for the non-invasive quantification of autotaxin. ATX is a secreted enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including tissue repair, inflammation, and fibrosis. Elevated ATX levels are associated with idiopathic pulmonary fibrosis (IPF) and other fibrotic conditions. PET imaging with [^{18}F]ATX-1905 allows for the in vivo assessment of ATX expression, which can be a valuable biomarker for disease diagnosis, monitoring progression, and evaluating the efficacy of therapeutic interventions.

Preclinical Applications

[^{18}F]ATX-1905 PET imaging has demonstrated significant potential in preclinical models for:

- **Early Detection of Fibrosis:** Studies have shown that [^{18}F]**ATX-1905** can detect early-stage pulmonary fibrosis in bleomycin-induced mouse models.
- **Disease Monitoring:** The tracer can be used to longitudinally monitor the progression of fibrotic diseases.
- **Treatment Efficacy Assessment:** [^{18}F]**ATX-1905** PET can quantify changes in ATX expression in response to anti-fibrotic therapies.
- **Biodistribution Studies:** Understanding the whole-body distribution and pharmacokinetics of [^{18}F]**ATX-1905** is crucial for its development as a clinical imaging agent.

Experimental Protocols

Radiotracer Administration and Animal Handling

This protocol describes the preparation and administration of [^{18}F]**ATX-1905** to mice for subsequent PET imaging.

Materials:

- [^{18}F]**ATX-1905** solution for injection
- Sterile saline
- Anesthesia system (e.g., isoflurane vaporizer)
- Heating pad or lamp to maintain animal body temperature
- Tail vein catheter or insulin syringes
- Animal scale

Procedure:

- **Animal Preparation:** Acclimatize mice to the laboratory environment before the experiment. House animals under standard conditions with ad libitum access to food and water.

- **Anesthesia:** Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
- **Catheterization:** If performing dynamic imaging, place a catheter in the lateral tail vein for precise tracer injection. For static imaging, direct tail vein injection using an insulin syringe is sufficient.
- **Radiotracer Dosing:** The recommended injected dose of [^{18}F]**ATX-1905** for a mouse is approximately 3.7-7.4 MBq (100-200 μCi). The exact activity should be measured in a dose calibrator before injection.
- **Injection:** Administer the radiotracer as a bolus via the tail vein. For dynamic scans, start the PET acquisition simultaneously with the injection.
- **Monitoring:** Throughout the procedure, monitor the animal's vital signs and maintain its body temperature using a heating pad or lamp.

PET/CT Image Acquisition

This protocol outlines the parameters for acquiring PET and CT data from a mouse following [^{18}F]**ATX-1905** administration. These parameters are based on typical settings for preclinical PET/CT scanners such as the Siemens Inveon or Mediso nanoScan.

Parameter	Specification
PET Scanner	Preclinical PET/CT System (e.g., Siemens Inveon, Mediso nanoScan)
Animal Positioning	Prone, centered in the field of view
Anesthesia	1.5-2% Isoflurane
Physiological Monitoring	Respiration and temperature
CT Acquisition (for attenuation correction and anatomical reference)	
X-ray Voltage	50-80 kVp
X-ray Current	500-600 μ A
Projections	180-480
Exposure Time	200-300 ms per projection
Voxel Size	~100 μ m isotropic
PET Acquisition	
Static Imaging	
Uptake Time	60 minutes post-injection
Acquisition Duration	10-20 minutes
Dynamic Imaging	
Acquisition Start	Coincident with tracer injection
Total Duration	60 minutes
Framing	12 x 10s, 6 x 30s, 5 x 60s, 4 x 300s, 2 x 600s (example)
Energy Window	350-650 keV
Coincidence Timing Window	3.4 ns

PET Image Reconstruction

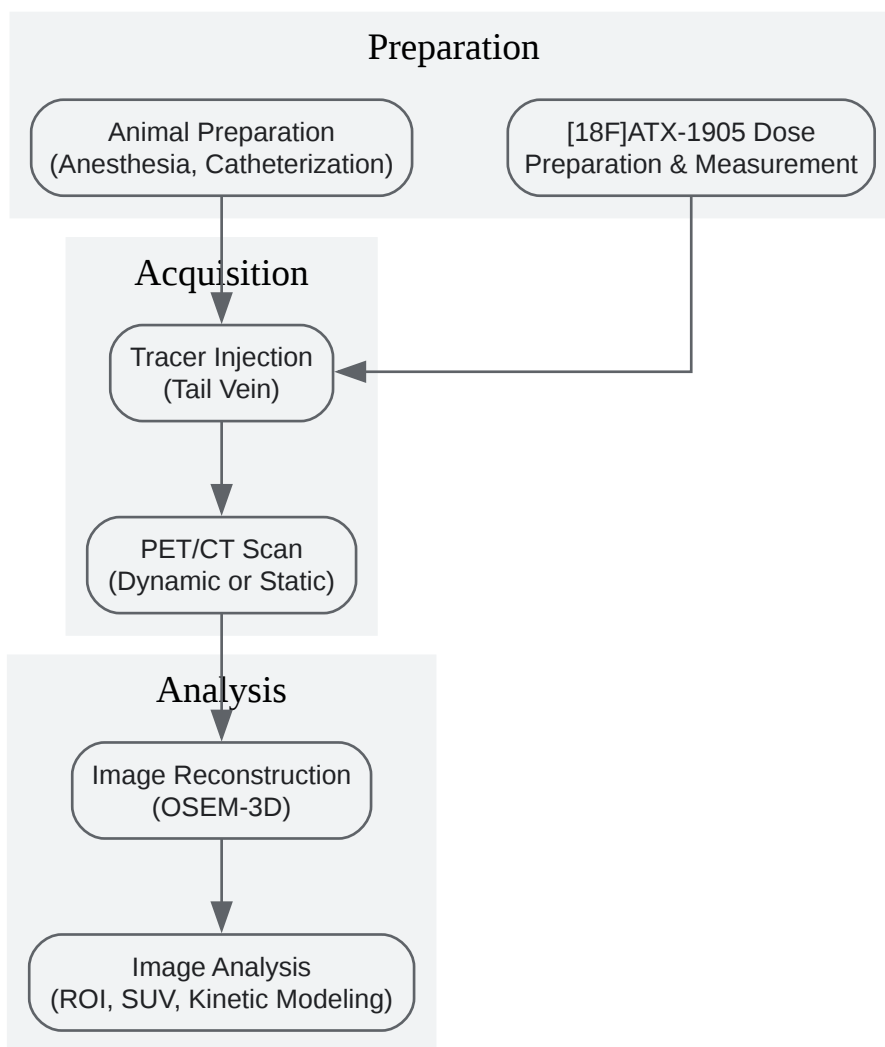
This protocol provides recommended parameters for reconstructing the acquired PET data to generate high-quality images for analysis.

Parameter	Specification
Algorithm	3D Ordered Subset Expectation Maximization (OSEM-3D)
Iterations	2-4
Subsets	16-21
Voxel Size	0.4 mm x 0.4 mm x 0.8 mm (example)
Corrections	
Attenuation Correction	CT-based
Scatter Correction	Model-based (e.g., Single Scatter Simulation)
Randoms Correction	Delayed coincidence window
Decay Correction	Applied to the start of the scan
Post-reconstruction Filter	Gaussian filter (e.g., 1.5 mm FWHM) - optional, for noise reduction

Visualization of Workflows and Pathways

Experimental Workflow for ATX-1905 PET Imaging

The following diagram illustrates the general experimental workflow for a preclinical [^{18}F]ATX-1905 PET/CT study.

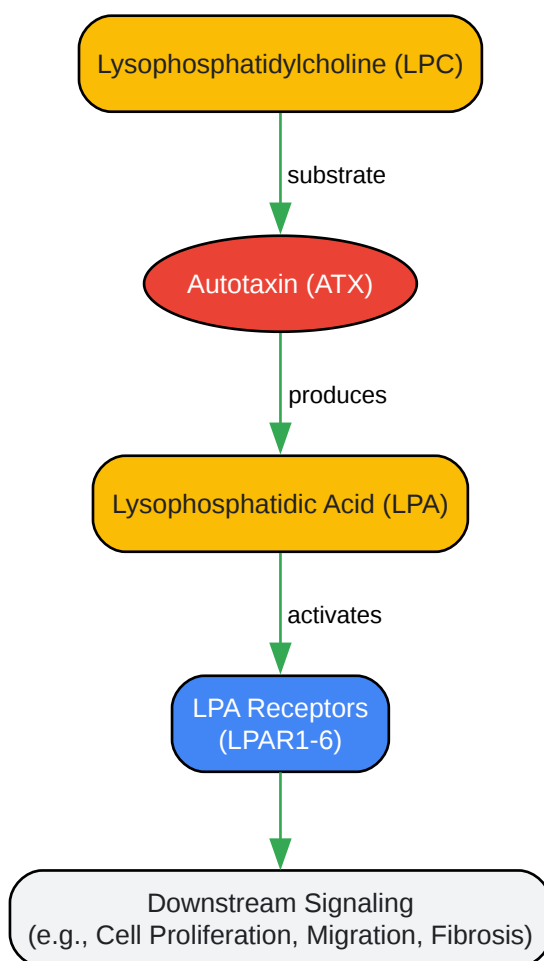


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General workflow for a preclinical $[^{18}\text{F}]\text{ATX-1905}$ PET/CT study.

Autotaxin-LPA Signaling Pathway

This diagram depicts the simplified signaling pathway involving autotaxin, which is the target of the $[^{18}\text{F}]\text{ATX-1905}$ PET tracer.



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Simplified Autotaxin (ATX) - Lysophosphatidic Acid (LPA) signaling pathway.

Data Analysis and Interpretation

Quantitative analysis of [^{18}F]ATX-1905 PET images can be performed using various methods:

- Standardized Uptake Value (SUV): For static images, regions of interest (ROIs) can be drawn on the target tissues (e.g., fibrotic lung regions) to calculate the SUV, which normalizes the tracer uptake to the injected dose and body weight.
- Time-Activity Curves (TACs): For dynamic studies, TACs are generated by plotting the average radioactivity concentration within an ROI over time.
- Kinetic Modeling: TACs can be analyzed using compartmental models to estimate physiological parameters such as the rate of tracer delivery and binding.

An increase in [^{18}F]ATX-1905 uptake, as indicated by a higher SUV or altered kinetic parameters, is indicative of elevated ATX expression in the tissue of interest.

Conclusion

[^{18}F]ATX-1905 is a promising PET radiotracer for the non-invasive assessment of autotaxin expression in vivo. The protocols provided in these application notes offer a framework for researchers to utilize this tool in preclinical models of fibrosis and other ATX-related diseases. Adherence to standardized imaging and reconstruction parameters is crucial for obtaining reproducible and quantifiable results.

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